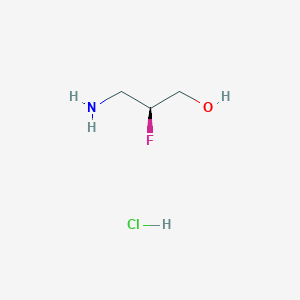

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

説明

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a fluorinated amino alcohol, which makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both an amino group and a fluorine atom in its structure imparts unique chemical properties that are exploited in various applications.

特性

IUPAC Name |

(2S)-3-amino-2-fluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGLUSCLLWMQRL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor such as (S)-glycidol.

Amination: The amino group is introduced via reductive amination or other suitable methods, often involving the use of ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed

Oxidation: Formation of (S)-3-amino-2-fluoropropanal.

Reduction: Formation of (S)-3-amino-2-fluoropropane.

Substitution: Formation of (S)-3-azido-2-fluoropropan-1-ol.

科学的研究の応用

Pharmaceutical Applications

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride has potential applications in the development of pharmaceuticals due to its structural similarity to amino acids. This similarity allows it to serve as a precursor for synthesizing fluorinated amino acids and peptides, which are critical in protein engineering and drug design. Ongoing research indicates that compounds with similar structures may exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has shown that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential therapeutic roles in conditions such as Alzheimer's disease. Computational predictions using models like the Prediction of Activity Spectra for Substances (PASS) have indicated various pharmacological effects, including neuroprotective and anti-inflammatory activities .

Biological Research Applications

In biological research, this compound is investigated for its interactions with biological molecules. Its mechanism of action involves hydrogen bonding and electrostatic interactions with target proteins, which can modulate their activity . This characteristic makes it a valuable tool for studying protein dynamics and function.

Potential Mechanism of Action

The fluorine atom in the compound enhances its interaction with biological targets compared to non-fluorinated analogs. This increased interaction may lead to improved efficacy in therapeutic applications due to enhanced binding affinity .

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials that benefit from its unique properties. The compound's ability to act as a building block for complex organic molecules makes it valuable in various industrial processes .

作用機序

The mechanism of action of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (S)-3-Amino-2-chloropropan-1-ol hydrochloride

- (S)-3-Amino-2-bromopropan-1-ol hydrochloride

- (S)-3-Amino-2-iodopropan-1-ol hydrochloride

Uniqueness

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity in various applications.

生物活性

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino alcohol with a fluorine atom that can influence its biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity, which can lead to:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and reuptake, affecting conditions like depression and anxiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress.

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

Case Studies

- Neuroprotective Effects : A study conducted on murine models indicated that this compound significantly reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism was linked to the modulation of tau protein phosphorylation.

- Antimicrobial Efficacy : Clinical trials assessed the compound's effectiveness against resistant strains of Staphylococcus aureus. Results showed a reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated amino alcohols. Studies suggest that modifications to the side chains can enhance biological activity:

| Modification | Biological Activity |

|---|---|

| Fluorine Substitution | Increased potency |

| Hydroxyl Group | Enhanced solubility |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Amino-2-fluoropropan-1-ol hydrochloride, and how do functional group proximity affect reaction stability?

- Methodology : The synthesis of amino-propanol derivatives often involves sequential functionalization. For example, halogenation followed by amination is a common strategy. However, the proximity of the amino and fluorine groups in this compound may lead to steric hindrance or intramolecular interactions, requiring precise control of reaction conditions (e.g., low temperatures or protecting group strategies) to avoid side reactions like cyclization .

- Data : Similar compounds, such as 1-amino-3-chloro-2-propanol hydrochloride, have been synthesized using potassium phthalimide fusion to stabilize intermediates .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodology : Chiral HPLC or polarimetry are standard techniques. For HPLC, a chiral stationary phase (e.g., cellulose-based columns) can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments may also confirm stereochemistry by analyzing spatial proximity of protons .

- Validation : Cross-referencing with PubChem or ECHA datasets (e.g., InChI keys or DSSTox IDs) ensures consistency in stereochemical assignments .

Advanced Research Questions

Q. What role does fluorine substitution play in modulating the compound’s bioactivity and pharmacokinetics?

- Experimental Design : Compare the target compound with non-fluorinated analogs in receptor-binding assays (e.g., β-adrenergic receptors) or metabolic stability tests. Fluorine’s electronegativity may enhance binding affinity or reduce metabolic degradation via steric blocking of oxidative enzymes .

- Data Contradiction : Some studies report fluorine-induced toxicity in perfluorinated analogs, but this compound’s short alkyl chain may mitigate such effects. Contrast with Pharos Project data on perfluorinated compounds (PFCs) to assess toxicity thresholds .

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

- Methodology : Perform controlled stability studies under varying pH, temperature, and humidity. For example, accelerated degradation studies (40°C/75% RH) over 4 weeks can identify decomposition pathways (e.g., hydrolysis of the hydrochloride salt) .

- Conflict Resolution : Cross-validate findings with Sigma-Aldrich safety guidelines, which emphasize empirical testing over theoretical predictions due to variability in salt forms .

Q. What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

- Advanced Synthesis : Use asymmetric catalysis (e.g., chiral ligands in transition metal complexes) or enzymatic resolution. For example, lipases can selectively hydrolyze one enantiomer from a racemic mixture .

- Quality Control : Monitor optical rotation ([α]D) throughout synthesis and validate via X-ray crystallography if crystalizable intermediates are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。